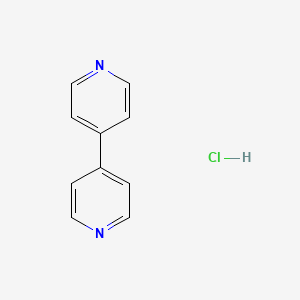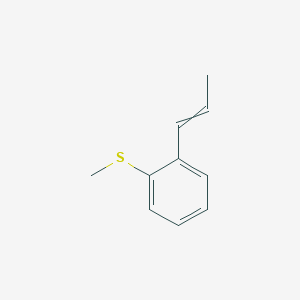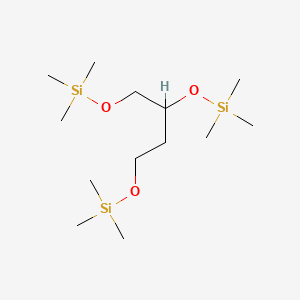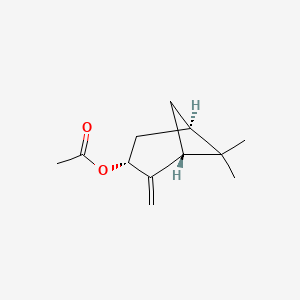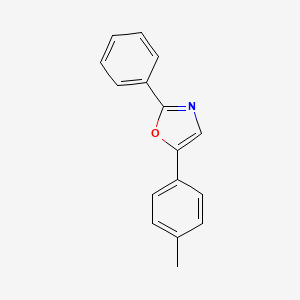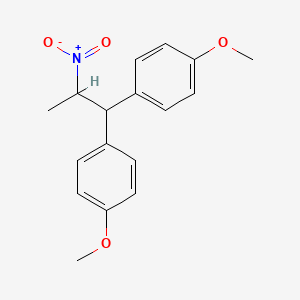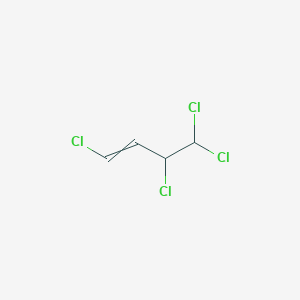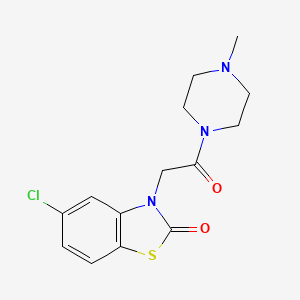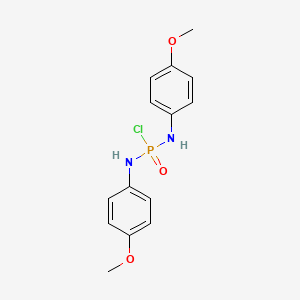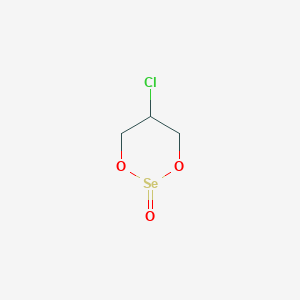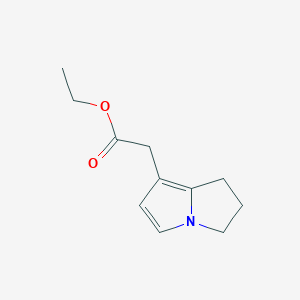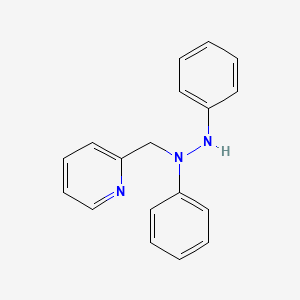
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine: is an organic compound that belongs to the class of hydrazines. This compound is characterized by the presence of two phenyl groups and a pyridin-2-ylmethyl group attached to a hydrazine moiety. Hydrazines are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine typically involves the reaction of pyridin-2-ylmethylamine with benzophenone hydrazone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired hydrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Phenyl and Pyridinyl Compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
1,2-Diphenyl-1-(pyridin-2-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its
Propriétés
Numéro CAS |
32812-35-4 |
|---|---|
Formule moléculaire |
C18H17N3 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1,2-diphenyl-1-(pyridin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C18H17N3/c1-3-9-16(10-4-1)20-21(18-12-5-2-6-13-18)15-17-11-7-8-14-19-17/h1-14,20H,15H2 |
Clé InChI |
OLZRBNFRDDLQBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN(CC2=CC=CC=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



